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Compound of Interest

Compound Name: M133

Cat. No.: B15585742

An important clarification on nomenclature: Initial searches for "M133" in the context of ion
channel modulation predominantly yield results for "ML133". It is highly probable that "M133" is
a typographical error in some literature, and the correct designation for the well-characterized
Kir2.1 channel inhibitor is ML133. This guide will focus on the extensive experimental data
available for ML133 and will also clarify the nature of other molecules with similar designations
to prevent confusion.

ML133 is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly
rectifying potassium (Kir) channels.[1][2] It has emerged as a critical tool for researchers
studying the physiological and pathological roles of these channels in various cellular
processes. This guide provides a comprehensive comparison of ML133's performance,
detailed experimental protocols for its use, and an overview of its mechanism of action.

Performance and Selectivity of ML133

ML133 demonstrates selective inhibition of the Kir2 family of potassium channels (Kir2.1,
Kir2.2, Kir2.3, and Kir2.6) with micromolar to sub-micromolar potency.[1][3][4] Its selectivity is a
key feature, as it shows significantly weaker activity against other Kir channels, such as Kirl.1
(ROMK), Kird.1, and Kir7.1.[1][3][4][5] The inhibitory potency of ML133 is notably pH-
dependent, with increased potency at higher pH levels.[1][2][6]

Quantitative Inhibitory Activity of ML133
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The half-maximal inhibitory concentrations (ICso) of ML133 against a panel of inwardly
rectifying potassium channels are summarized in the table below. This data is crucial for
designing experiments and interpreting results.

Channel . ICso (uM) at pH  ICso (pM) at pH

Subtype Species i o Reference
Kir2.1 mouse 1.8 0.29 [1112][31[5]
Kir2.2 human 2.9 Not Reported [31[4]

Kir2.3 human 4.0 Not Reported [3][4]

Kir2.6 human 2.8 Not Reported [31[4]

Kirl.1 (ROMK) rat > 300 85.5 [11[3][4]1[5]
Kir4.1 rat 76 Not Reported [11[31141I5]
Kir7.1 human 33 Not Reported [1103114115]

Mechanism of Action

ML133 acts as a pore blocker for Kir2.1 channels.[1] Site-directed mutagenesis studies have
identified specific amino acid residues, D172 and 1176, within the second transmembrane
segment (M2) of the Kir2.1 channel as critical for the inhibitory action of ML133.[1][2] The pH-
dependent potency of ML133 suggests that its protonation state influences its binding and
inhibitory activity.[1][6]

Below is a diagram illustrating the proposed inhibitory mechanism of ML133 on the Kir2.1
potassium channel.
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Mechanism of ML133 Inhibition on Kir2.1 Channel
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Caption: Proposed mechanism of ML133 inhibition of the Kir2.1 channel.

Experimental Protocols

The inhibitory effects of ML133 on Kir2 channels are typically characterized using
electrophysiological and fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the cell
membrane.

Objective: To measure the inhibitory effect of ML133 on Kir2.1 currents.

Methodology:
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Cell Preparation: HEK293 cells stably expressing the Kir2.1 channel are cultured on glass
coverslips.

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MQ and filled
with an internal solution (e.g., containing in mM: 140 KCI, 10 HEPES, 10 EGTA, 2 MgClz, pH
adjusted to 7.2 with KOH).

Recording: A gigaohm seal is formed between the pipette and the cell membrane. The
membrane patch is then ruptured to achieve the whole-cell configuration.

Voltage Protocol: Cells are held at a holding potential of -80 mV. A series of voltage steps or
ramps are applied to elicit Kir2.1 currents. For example, a ramp from -100 mV to +100 mV
can be used.[7]

Compound Application: A baseline recording of Kir2.1 current is established. ML133 is then
perfused into the bath solution at various concentrations.

Data Analysis: The inhibition of the Kir2.1 current is measured at each concentration of
ML133 to determine the ICso value.
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Whole-Cell Patch-Clamp Workflow for ML133 Testing
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Caption: Workflow for assessing ML133 activity using patch-clamp.
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Thallium Flux Assay

This is a high-throughput fluorescence-based assay used for screening and characterizing ion
channel modulators.

Objective: To determine the inhibitory potency of ML133 on Kir2.1 channels in a high-
throughput format.

Methodology:

e Cell Plating: HEK293 cells expressing Kir2.1 are plated in 384-well plates.[8]

e Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FlIuxOR™).[7]
e Compound Incubation: Cells are incubated with varying concentrations of ML133.

e Thallium Stimulation: A solution containing thallium (TI*), which acts as a surrogate for K+, is
added to the wells.

o Fluorescence Reading: The influx of TI* through open Kir2.1 channels leads to an increase
in fluorescence, which is measured by a kinetic imaging plate reader.[7]

o Data Analysis: The reduction in the fluorescence signal in the presence of ML133 is used to
calculate the ICso value.[8]
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Thallium Flux Assay Workflow for ML133 Screening
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Caption: High-throughput screening workflow for ML133 using a thallium flux assay.

Clarification of Other "M133"-Related Molecules

To avoid confusion, it is important to distinguish ML133 from other molecules that may appear
in searches for "M133":
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e CD133 (also known as Prominin-1): This is a glycoprotein, not a small molecule ion channel
blocker. It is used as a marker for stem cells in various tissues and cancers.

o MDL 28133A: This is a selective 5-HT2 receptor antagonist and has a completely different
mechanism of action and therapeutic target compared to ML133.

o Maridebart cafraglutide (AMG2133): This is an antibody-peptide conjugate that acts as a
GIPR antagonist and GLP-1 agonist, being investigated for the treatment of obesity.

These molecules are structurally and functionally distinct from ML133 and are not relevant
alternatives for studying Kir2 channels.

In conclusion, ML133 is a valuable and selective pharmacological tool for investigating the
function of Kir2.x channels. Its well-characterized inhibitory profile and the availability of robust
experimental protocols make it an essential compound for researchers in the fields of
electrophysiology, pharmacology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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